2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
Description
Chemical Structure: The compound features a 1,3-thiazole core substituted with two methyl groups at positions 2 and 2. The 5-carboxamide group is linked to a 3-(trifluoromethyl)phenyl moiety.
Key Properties:
- Molecular Formula: C₁₃H₁₂F₃N₂OS.
- Molecular Weight: 316.31 g/mol.
Properties
IUPAC Name |
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS/c1-7-11(20-8(2)17-7)12(19)18-10-5-3-4-9(6-10)13(14,15)16/h3-6H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZXFDWHCRXDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonyl fluoride.
Coupling with the Phenyl Ring: The phenyl ring with the trifluoromethyl group can be coupled to the thiazole ring through various coupling reactions, such as Suzuki-Miyaura or Heck coupling, using palladium catalysts.
Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, and appropriate solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science for its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns on the Thiazole Ring
Table 1: Thiazole Ring Substituents and Molecular Weights
Key Observations :
Substituents on the Phenyl Ring
Table 2: Phenyl Ring Modifications
Key Observations :
- Trifluoromethyl vs.
- Ether Linkages : The propan-2-yloxy group in introduces flexibility and polarity, which may improve pharmacokinetics compared to rigid -CF₃ .
Biological Activity
2,4-Dimethyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. Thiazole compounds are known for their roles as pharmacophores in various therapeutic areas, including anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H10F3N3OS
- Molecular Weight : 303.29 g/mol
- CAS Number : Not available
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds with similar thiazole structures showed potent cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
- Case Study : A related compound was tested against human glioblastoma U251 cells and human melanoma WM793 cells, revealing IC50 values in the range of 10–30 µM, comparable to standard anticancer drugs like doxorubicin .
Antimicrobial Properties
Thiazoles have also been recognized for their antimicrobial activities. The presence of electron-withdrawing groups like trifluoromethyl enhances their potency against bacterial strains.
- Research Findings : In vitro studies have shown that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl ring significantly affect antimicrobial efficacy .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell signaling pathways.
- Induction of Apoptosis : Studies indicate that these thiazoles can induce apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that contribute to their protective effects against oxidative stress-related diseases.
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
